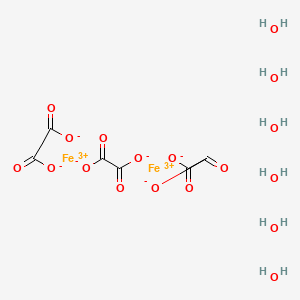

Iron(III) oxalate hexahydrate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparation Techniques for Iron Iii Oxalate Hexahydrate

Controlled Synthesis of Iron(III) Oxalate (B1200264) Hydrate (B1144303) Polymorphs

The precise control over the crystalline structure (polymorphism) and morphology of iron oxalate hydrates is crucial for tailoring their properties for specific applications. Different synthetic routes, including aqueous solution-based methods and solid-state reactions, allow for the selective formation of various polymorphs.

Aqueous Solution-Based Preparations

Aqueous solution-based methods are common for synthesizing iron(III) oxalate hexahydrate. These typically involve the reaction of an iron(III) salt with an oxalate source in an aqueous medium.

One straightforward method is the neutralization reaction , where iron(III) chloride is mixed with sodium oxalate in an aqueous solution. This leads to the precipitation of iron(III) oxalate, which can then be hydrated. Another approach involves the direct reaction of iron(III) oxide with oxalic acid in water to yield this compound. Furthermore, the anhydrous form of iron(III) oxalate can be hydrated by adding water under controlled conditions to produce the hexahydrate form.

The synthesis of different polymorphs of iron(II) oxalate dihydrate, which can be a precursor to iron(III) compounds, has been demonstrated by controlling reaction conditions. For instance, β-FeC₂O₄·2H₂O (orthorhombic phase) can be formed at room temperature, while α-FeC₂O₄·2H₂O (monoclinic unit cell) is obtainable after aging at 80°C. The morphology of the resulting crystals can also be tailored, shifting from flower-like to prismatic-like shapes with increasing aging temperature.

A patented method describes the preparation of ferric oxalate by introducing hydrogen peroxide into an aqueous solution containing ferrous oxalate and oxalic acid. Specifically, ferrous oxalate hexahydrate and oxalic acid dihydrate are suspended in water, and a hydrogen peroxide solution is added to facilitate the oxidation and formation of ferric oxalate.

The table below summarizes key parameters for aqueous synthesis of iron oxalate polymorphs.

| Precursors | Reagents | Temperature | Key Findings |

| Iron(III) Chloride | Sodium Oxalate | Room Temperature | Formation of iron(III) oxalate precipitate. |

| Iron(III) Oxide | Oxalic Acid | Not specified | Direct synthesis of this compound. |

| Ferrous Ammonium (B1175870) Sulfate (B86663) | Oxalic Acid | 363 K | Synthesis of α- and β-phase ferrous oxalate dihydrate polymorphs. |

| Ferrous Oxalate Hexahydrate | Oxalic Acid Dihydrate, Hydrogen Peroxide | ~20°C | Oxidation of ferrous oxalate to ferric oxalate. |

Solid-State Reaction Pathways

Solid-state reactions offer an alternative, often solvent-free, route to synthesize iron oxalate. This method can be particularly useful for producing precursors for catalysts.

A notable example is the preparation of an iron oxalate precursor via a solid-state reaction at room temperature using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O). The raw materials are accurately weighed, crushed into powders, and then ground together for an extended period until a yellowish, sticky solution is formed. This method has been employed to create iron carbide catalysts for high-temperature Fischer-Tropsch synthesis. The subsequent carburization temperature of this iron oxalate precursor determines the phase of the resulting iron carbide.

The mechanical milling of a mixture of barium oxalate and iron(III) oxide has also been investigated to study the formation of barium hexaferrite, demonstrating the influence of mechanical activation on solid-state reactions.

Synthesis of Iron(III) Oxalate from Diverse Iron Sources

The production of iron(III) oxalate is not limited to pure chemical reagents. Sustainable and economically viable methods are being explored to synthesize this compound from various natural and industrial iron sources.

Extraction from Mineral Sands

Mineral sands, particularly those rich in iron, present a valuable feedstock for iron oxalate synthesis. Ferrotitaniferous mineral sands, which are solid solutions of ilmenite (B1198559) (FeTiO₃) and hematite (B75146) (Fe₂O₃), have been successfully utilized.

A novel approach involves the direct synthesis of high-purity alpha-ferrous oxalate dihydrate from ferrotitaniferous mineral sands using hot pressurized 1.5 M oxalic acid under subcritical water conditions. This process has been shown to yield between 38.7% and 89.9% of α-FeC₂O₄∙2H₂O at temperatures of 115°C and 135°C. The reaction follows second-order kinetics, and the resulting ferrous oxalate can be a precursor for

Influence of Reaction Parameters on Crystalline Phase and Stoichiometry

The synthesis of this compound is a nuanced process where the final product's characteristics, including its hydration state, crystalline structure, and exact stoichiometry, are profoundly influenced by the conditions of the reaction. Precise control over parameters such as temperature, pH, and reactant concentrations is essential to obtain a desired phase and prevent the formation of impurities or different hydrated forms.

Temperature and pH Effects on Hydration State

The hydration state of iron(III) oxalate is highly sensitive to the temperature and pH of the synthesis environment. These parameters dictate the stability of various iron-oxalate complexes in aqueous solution and influence the kinetics of crystallization and dehydration.

The pH of the aqueous solution significantly affects the rate of iron dissolution and the type of iron oxalate complexes that form. jst.go.jp Studies have shown that an optimal pH range for iron dissolution is between 2.5 and 3.0. jst.go.jp In highly acidic solutions with a pH below 1, the dominant species is [Fe³⁺HC₂O₄]²⁺. jst.go.jp As the pH increases to a range of 1 to 2, more stable complexes such as [Fe³⁺(C₂O₄)]⁺ and [Fe³⁺(C₂O₄)₂]⁻ begin to form. jst.go.jp In solutions with a pH greater than 3, the tris(oxalato)ferrate(III) complex, [Fe³⁺(C₂O₄)₃]³⁻, becomes thermodynamically stable. jst.go.jpresearchgate.net If the pH rises above 5, hydrolysis becomes the dominant reaction, leading to the precipitation of iron hydroxides like FeO(OH) or Fe(OH)₃. The stability of different iron species is dependent on both pH and temperature, with Fe³⁺ ions being stable only in strongly acidic conditions. researchgate.net

Temperature also plays a critical role. An increase in temperature generally accelerates reaction rates, including the dissolution of iron oxide precursors in oxalic acid. jst.go.jp For instance, experiments have been conducted at 90°C to achieve equilibrium Fe dissolution within a reasonable timeframe. jst.go.jp However, higher temperatures can also promote the degradation of the oxalate ligand. At temperatures up to 120°C, ferric oxalate complexes can undergo a ligand-to-metal electron-transfer reaction, resulting in the reduction of Fe(III) to Fe(II) and the decomposition of the oxalate. researchgate.net The thermal decomposition of related iron(II) oxalate dihydrate to form magnetite nanoparticles begins with the evolution of water of crystallization at temperatures up to 230°C. researchgate.net This indicates that the hydration water in iron oxalate compounds is sensitive to thermal changes, and controlling the temperature is crucial for maintaining the desired hexahydrate state. Research has also detected the existence of different hydrated forms of iron(III) oxalate that vary in their spectral parameters and stability, with some being metastable and X-ray amorphous, suggesting that kinetic factors controlled by temperature and pH are key to isolating a specific hydrate. researchgate.net

| pH Range | Predominant Iron(III) Oxalate Species/Reaction | Implications for Hydrate Synthesis |

|---|---|---|

| < 1 | [Fe³⁺HC₂O₄]²⁺ jst.go.jp | Highly acidic conditions; complexation begins. |

| 1 - 2 | [Fe³⁺(C₂O₄)]⁺ and [Fe³⁺(C₂O₄)₂]⁻ jst.go.jp | Formation of stable oxalate complexes. |

| 2.5 - 3.0 | Optimum for iron dissolution jst.go.jp | Favored range for synthesizing iron oxalate from iron oxides. |

| > 3 | [Fe³⁺(C₂O₄)₃]³⁻ jst.go.jpresearchgate.net | Formation of the fully chelated ferrioxalate (B100866) anion. |

| > 5 | Hydrolysis to FeO(OH) or Fe(OH)₃ | Competing precipitation of hydroxides, inhibiting oxalate formation. |

Role of Oxalate Concentration and Stoichiometry

The concentration of the oxalate source and the stoichiometric ratio of oxalate to iron are determining factors in the synthesis of iron(III) oxalate. The availability of the oxalate ligand directly influences which of the various possible iron-oxalate complexes will form in the solution prior to precipitation. jst.go.jp

The dissolution of iron oxides in oxalic acid, a common synthetic route, is a multi-step process that begins with the adsorption of oxalate anions onto the iron oxide surface. jst.go.jp The rate of dissolution generally increases with the concentration of oxalic acid. jst.go.jp The stoichiometry of the resulting complexes in solution is highly dependent on the molar ratio of oxalic acid to iron (OxA/Fe). jst.go.jp Experimental data shows that the ratio of Fe²⁺/Fe³⁺ in solution decreases as the OxA/Fe ratio increases, indicating that higher oxalate concentrations favor the stability of Fe(III) oxalate complexes. jst.go.jp

To achieve complete dissolution of an iron oxide precursor and form the desired iron(III) oxalate complex, a minimum amount of oxalic acid is required, independent of the specific iron oxide used. jst.go.jp The formation of different complex ions is a function of ligand availability. For example, the formation of [Fe³⁺(C₂O₄)₂]⁻ requires two moles of oxalate per mole of iron, while the highly stable [Fe³⁺(C₂O₄)₃]³⁻ requires a 3:1 molar ratio. jst.go.jpresearchgate.net Therefore, controlling the initial stoichiometry is paramount for ensuring the formation of the desired complex in solution, which will then crystallize as the solid-state product. Insufficient oxalate may lead to incomplete reaction or the precipitation of mixtures containing less-substituted iron-oxalate species or basic iron oxalates.

| Oxalate to Iron Molar Ratio | Stable Iron(III) Oxalate Complex Ion | Significance |

|---|---|---|

| 1:1 | [Fe³⁺(C₂O₄)]⁺ jst.go.jp | Forms at low oxalate concentrations, typically at pH 1-2. |

| 2:1 | [Fe³⁺(C₂O₄)₂]⁻ jst.go.jp | More stable complex, also favored at pH 1-2. |

| 3:1 | [Fe³⁺(C₂O₄)₃]³⁻ jst.go.jpresearchgate.net | Most stable complex, forms at higher pH (>3) and sufficient oxalate concentration. This is the ferrioxalate ion found in salts like potassium ferrioxalate. |

Single Crystal Growth and Characterization for Advanced Studies

The growth of high-quality single crystals of this compound is essential for advanced structural and physical property characterization. While detailed methodologies for growing single crystals of the hexahydrate form are not extensively documented in literature, techniques applied to related iron oxalates, such as iron(II) oxalate dihydrate, provide insight into potential methods. esrf.frpolimi.it These often involve slow crystallization from aqueous solutions under precisely controlled conditions. For instance, high-quality single crystals of iron(II) oxalate dihydrate have been synthesized for studies under extreme pressure, highlighting the importance of single-crystal samples for fundamental materials science research. esrf.fr

Once obtained, these crystals are subjected to a suite of advanced characterization techniques to elucidate their atomic structure, electronic properties, and magnetic behavior. The structural determination of a related compound, iron(III) oxalate tetrahydrate (Fe₂(C₂O₄)₃·4H₂O), was accomplished through a powerful combination of X-ray and neutron powder diffraction. acs.org This analysis revealed a triclinic unit cell and a complex coordination polymer structure. acs.orgwikipedia.org In this structure, the iron atoms are in a high-spin Fe³⁺ state and are octahedrally coordinated by oxygen atoms from one water molecule and three different oxalate groups. acs.orgwikipedia.org This arrangement creates zigzag chains linked by oxalate molecules, resulting in an open, layered structure that also houses additional water molecules. acs.org

Mössbauer spectroscopy is another critical tool, providing detailed information about the local coordination environment and oxidation state of the iron atoms. For the tetrahydrate, the room temperature Mössbauer spectrum shows an isomer shift of 0.38 mm/s and a quadrupole splitting of 0.40 mm/s, which are characteristic of high-spin Fe³⁺ in an octahedral environment. wikipedia.org Such detailed characterization is fundamental to understanding the material's properties and potential applications, for example, as a precursor for battery materials. acs.org

| Property | Technique | Finding for Iron(III) Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) |

|---|---|---|

| Crystal Structure | X-ray & Neutron Powder Diffraction | Triclinic unit cell with a layered structure of linked zigzag chains. acs.orgwikipedia.org |

| Iron Coordination | X-ray & Neutron Powder Diffraction | Octahedral coordination by one water molecule and three oxalate groups. acs.orgwikipedia.org |

| Iron Oxidation State & Spin | Mössbauer Spectroscopy | High-spin Fe³⁺. wikipedia.org |

| Isomer Shift (δ) | Mössbauer Spectroscopy | 0.38 mm/s. wikipedia.org |

| Quadrupole Splitting (Δ) | Mössbauer Spectroscopy | 0.40 mm/s. wikipedia.org |

Photochemical Mechanisms and Reaction Pathways of Iron Iii Oxalate Hexahydrate

Ligand-to-Metal Charge Transfer (LMCT) Processes

The initial and most critical event in the photochemistry of the ferrioxalate (B100866) complex is a Ligand-to-Metal Charge Transfer (LMCT). acs.orgescholarship.orgresearchgate.net This process involves the excitation of an electron from an oxalate (B1200264) ligand to the central iron(III) ion upon absorption of a photon. ccspublishing.org.cnrsc.org This transfer is responsible for the compound's strong absorption in the near-UV region of the electromagnetic spectrum. acs.orgescholarship.orgcaltech.edu

Ultrafast Electron Transfer Dynamics

Modern spectroscopic techniques have revealed that the intramolecular electron transfer from the oxalate ligand to the iron center is an extraordinarily fast process. escholarship.orgnih.gov Studies using ultrafast liquid phase photoelectron spectroscopy and pump-probe mid-infrared transient absorption spectroscopy have shown that this electron transfer occurs on a timescale of less than 30 femtoseconds (fs) to a sub-picosecond time scale. acs.orgescholarship.orgresearchgate.netresearchgate.net This rapid transfer leads to the immediate photoreduction of the Fe(III) center to Fe(II). nih.gov

Time-resolved X-ray absorption spectroscopy has provided further insight, showing a distinct red-shift of the Fe K-edge within 140 fs of photoexcitation, confirming the rapid reduction of the iron center. nih.govsemanticscholar.org This initial step creates an iron(II) complex with one oxidized and two spectator oxalate ligands. acs.orgescholarship.org

Role of Excited States and Intermediate Species

Following the initial LMCT, a cascade of events involving various excited states and intermediate species takes place. The primary photochemical process is the formation of a primary radical complex, identified as [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻. researchgate.netnih.gov This species is formed through the intramolecular electron transfer. researchgate.netnih.gov

Theoretical models and experimental data suggest the involvement of multiple LMCT states in the photolysis of ferrioxalate. researchgate.netresearchgate.netacs.org These excited states are key to the subsequent dissociation pathways. An intermediate pentacoordinate complex, [(C₂O₃)O-Fe(III)(C₂O₄)₂]³⁻, has been proposed, which forms within picoseconds after excitation. ccspublishing.org.cnwordpress.com However, there is also evidence suggesting that the primary excited state can decay rapidly, leading to the formation of a radical complex. acs.org The structure of these transient intermediates remains a topic of active research, with some studies proposing an ultrafast decarboxylation following the initial electron transfer. researchgate.net

Photodissociation and Radical Formation

Generation of Carbon Dioxide Anion Radical (CO₂•⁻)

A significant product of the photodissociation is the carbon dioxide anion radical (CO₂•⁻). acs.orgescholarship.orgresearchgate.netnih.gov This highly reductive radical is generated through the decomposition of the oxidized oxalate ligand. acs.orgcaltech.eduresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy has confirmed the existence of CO₂•⁻ radicals in this process. researchgate.net

Studies using mid-infrared transient absorption spectroscopy have shown that within 40 picoseconds following the initial electron transfer, the oxidized oxalate molecule dissociates to form solvated carbon dioxide (CO₂) and a species identified as CO₂•⁻. acs.orgescholarship.orgresearchgate.net Time-resolved X-ray absorption spectroscopy, combined with density functional theory calculations, suggests a two-step dissociation process: first, the formation of [(CO₂•)Fe(II)(C₂O₄)₂]³⁻, which then subsequently forms [Fe(II)(C₂O₄)₂]²⁻. nih.govsemanticscholar.org

Oxalate Radical Intermediates (C₂O₄•⁻)

The formation of the oxalate radical anion (C₂O₄•⁻) is another critical intermediate step in the photochemical pathway. escholarship.orgresearchgate.net Upon LMCT, the oxalate ligand is oxidized, forming this radical. ccspublishing.org.cn Some studies propose that the primary photochemical process is the formation of a complex where this oxalate radical remains bound to the newly formed iron(II) center, [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻. researchgate.netnih.gov

This primary radical complex can then undergo further reactions. It can dissociate reversibly to release an oxalate ion and form a secondary radical complex, [(C₂O₄)Fe(II)(C₂O₄•⁻)]⁻. researchgate.netnih.gov This secondary complex can then react with another initial ferrioxalate complex and dissociate to produce iron(II) oxalate and the free oxalate radical. researchgate.netnih.gov The oxalyl radical itself has a very short lifetime before it decarboxylates to form the more stable carbon dioxide anion radical. montana.edu

Photoreduction of Iron(III) to Iron(II)

The central outcome of the photochemical processes described above is the net reduction of iron(III) to iron(II). acs.orgescholarship.orgresearchgate.net This photoreduction is initiated by the absorption of light, which drives the internal electron transfer from an oxalate ligand to the Fe(III) center. sydney.edu.au

The quantum yield of Fe(II) formation is notably high, indicating an efficient photochemical process. wordpress.com The photoreduction is not limited to dissolved iron(III) oxalate; it can also occur at the surface of iron(III) oxides in the presence of oxalate ligands, leading to the dissolution of the mineral. researchgate.net The presence of oxalate significantly increases the concentration of Fe(II) in such systems due to the strong ligand-to-metal charge transfer bands of the Fe(III)-oxalate complexes. escholarship.org

Table of Research Findings on Iron(III) Oxalate Photochemistry

| Research Focus | Key Finding | Timescale | Experimental Technique(s) |

|---|---|---|---|

| Initial Electron Transfer | Ligand-to-metal charge transfer (LMCT) occurs from oxalate to Fe(III). acs.orgresearchgate.net | < 30 fs - sub-ps | Ultrafast Liquid Phase Photoelectron Spectroscopy, Pump-Probe Mid-Infrared Transient Absorption Spectroscopy acs.orgescholarship.orgresearchgate.netresearchgate.net |

| Iron Reduction | Fe(III) is photoreduced to Fe(II). nih.gov | < 140 fs | Time-Resolved X-ray Absorption Spectroscopy nih.govsemanticscholar.org |

| Intermediate Formation | Formation of a primary radical complex [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻. researchgate.netnih.gov | Nanoseconds | Nanosecond Flash Photolysis researchgate.netnih.gov |

| Radical Generation | Dissociation of oxidized oxalate to form CO₂ and CO₂•⁻. acs.orgescholarship.org | < 40 ps | Mid-Infrared Transient Absorption Spectroscopy acs.orgescholarship.org |

Table of Chemical Compounds

| Compound Name | Formula |

|---|---|

| Iron(III) oxalate hexahydrate | Fe₂ (C₂O₄)₃·6H₂O |

| Iron(III) | Fe³⁺ |

| Iron(II) | Fe²⁺ |

| Oxalate | C₂O₄²⁻ |

| Carbon dioxide | CO₂ |

| Carbon dioxide anion radical | CO₂•⁻ |

| Oxalate radical anion | C₂O₄•⁻ |

| Potassium hexacyanoferrate(III) | K₃[Fe(CN)₆] |

| Prussian blue | Fe₄[Fe(CN)₆]₃ |

| Hydrogen peroxide | H₂O₂ |

| [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻ | [(C₂O₄)₂Fe(II)(C₂O₄•⁻)]³⁻ |

| [(C₂O₃)O-Fe(III)(C₂O₄)₂]³⁻ | [(C₂O₃)O-Fe(III)(C₂O₄)₂]³⁻ |

| [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ | [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ |

| [Fe(II)(C₂O₄)₂]²⁻ | [Fe(II)(C₂O₄)₂]²⁻ |

Prompt vs. Slow Reduction Mechanisms

The precise mechanism of the initial photoreduction step of the ferrioxalate ion has been a topic of scientific debate, with two primary mechanisms proposed: a prompt reduction and a slow reduction. researchgate.net

Prompt Reduction: This mechanism posits that a ligand-to-metal charge-transfer state is excited directly, leading to an almost instantaneous reduction of the iron center from Fe(III) to Fe(II). researchgate.net Evidence from time-resolved X-ray absorption spectroscopy supports this pathway, showing a redshift of the Fe K-edge by more than 4 eV within 140 femtoseconds of photoexcitation, which is indicative of an immediate photoreduction to Fe(II). nih.gov Further studies using mid-infrared transient absorption spectroscopy confirm that intramolecular electron transfer from the oxalate ligand to the iron center occurs on a sub-picosecond timescale, rapidly generating a species with the vibrational characteristics of ferrous oxalate. escholarship.org

Slow Reduction: An alternative mechanism suggests that the primary event is the dissociation of an iron-oxygen bond, forming [Fe(III)(C₂O₄)₂]⁻ and an oxalate radical anion (C₂O₄⁻•). The reduction of the iron center then occurs in a subsequent step. researchgate.netnih.gov However, extensive research points to the prompt mechanism as the dominant pathway, with the initial formation of an Fe(II) intermediate being the key initiating step. nih.govosti.gov The unstable oxalate radical anion formed during the charge transfer is not considered a relevant long-lived transient species. escholarship.org

The consensus in recent literature leans towards the prompt reduction mechanism, where the photoexcitation of the [Fe(C₂O₄)₃]³⁻ complex leads to the rapid formation of an Fe(II) species and an oxidized oxalate ligand, which subsequently decomposes. escholarship.orgosti.gov

Fe(II)/Fe(III) Catalytic Cycle under Illumination

Under continuous illumination, especially in the presence of dissolved oxygen, a catalytic cycle involving the redox interconversion of iron(II) and iron(III) is established. This cycle is crucial for the continuous generation of reactive oxygen species (ROS), which drive the degradation of organic compounds. researchgate.netrsc.org

The cycle can be summarized as follows:

Photoreduction of Fe(III): The process begins with the LMCT in the Fe(III)-oxalate complex, which absorbs a photon (hν) and reduces the iron center to Fe(II), producing an oxalate radical. researchgate.netrsc.org [Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂(C₂O₄⁻•)]³⁻

Radical Decomposition: The oxalate radical is unstable and decomposes into a carbon dioxide molecule and a carbon dioxide radical anion (CO₂⁻•). C₂O₄⁻• → CO₂ + CO₂⁻•

Secondary Reduction: The highly reducing CO₂⁻• radical can reduce another Fe(III)-oxalate complex, regenerating an oxalate ion and producing another Fe(II) ion. researchgate.net [Fe³⁺(C₂O₄)₃]³⁻ + CO₂⁻• → [Fe²⁺(C₂O₄)₃]⁴⁻ + CO₂

Re-oxidation of Fe(II): In aerated solutions, the photochemically produced Fe(II) is re-oxidized back to Fe(III) by molecular oxygen and the reactive oxygen species it generates, such as superoxide (B77818) (O₂⁻•) and hydroperoxyl (HO₂•) radicals. rsc.org This re-oxidation is a critical step that sustains the catalytic cycle. A key reaction is the Fenton reaction, where Fe(II) reacts with hydrogen peroxide (H₂O₂), itself a product of superoxide dismutation, to generate highly reactive hydroxyl radicals (•OH). rsc.org Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This Fe(II)/Fe(III) cycling effectively uses light energy to continuously generate potent oxidants (•OH), making the ferrioxalate system a powerful tool for advanced oxidation processes. researchgate.netrsc.org The efficiency of this cycle can be limited by the eventual precipitation of insoluble Fe(III) oxides or hydroxides. acs.org

Quantum Yield Determination and Factors Influencing Photoreactivity

The quantum yield (Φ) for the formation of Fe(II) is a critical parameter that quantifies the efficiency of the photochemical process. It is defined as the number of Fe(II) ions produced per photon absorbed by the system. The ferrioxalate system is well-known for its high quantum yield, which is why it is used as a standard for chemical actinometry. researchgate.net

The quantum yield is not a single value but is influenced by several factors, including the specific iron-oxalate complex present, the excitation wavelength, pH, and reactant concentrations. researchgate.netgoldschmidtabstracts.info

| Wavelength (nm) | Iron Complex | Quantum Yield (Φ_Fe(II)) | Reference |

| 365 | [Fe(C₂O₄)₃]³⁻ | 1.26 ± 0.03 | researchgate.net |

| 436 | [Fe(C₂O₄)₃]³⁻ | 1.0 | researchgate.netscispace.com |

| 313 | [Fe(C₂O₄)₂]⁻ | ~1.23 | researchgate.net |

Factors Influencing Photoreactivity:

Excitation Wavelength: The quantum yield of Fe(III)-oxalate photolysis is notably consistent across a wide spectral range, remaining practically independent of the excitation wavelength between 270 nm and 430 nm. researchgate.net This broad action spectrum allows for the efficient use of both UV and visible light. kyushu-u.ac.jp

Concentration: The initial concentration of the iron(III)-oxalate complex can influence the measured quantum yield. goldschmidtabstracts.info Furthermore, an excess of oxalate is often required to ensure the formation of the highly photoactive tris-oxalato complex and to maintain the stability of the system. scispace.com

Photochemical Degradation of Organic Compounds Mediated by Iron(III) Oxalate

The Fe(II)/Fe(III) catalytic cycle driven by the photolysis of iron(III) oxalate is a potent source of hydroxyl radicals (•OH), which are non-selective and highly powerful oxidizing agents capable of degrading a wide range of persistent organic compounds. acs.orgcasaverdeambiental.com.br

Oxidation of Glycolaldehyde (B1209225) as an Atmospheric Model

The photochemical aging of organic aerosols in the atmosphere is a critical process, and the iron(III) oxalate system provides a valuable model for studying these transformations. Glycolaldehyde, a simple and atmospherically relevant organic compound, has been used as a model to investigate the oxidation pathways initiated by ferrioxalate photolysis. acs.orgnih.gov

Studies using hanging microdroplets exposed to 365 nm radiation showed that glycolaldehyde undergoes rapid oxidation. nih.govcaltech.edu The primary oxidation products identified were glyoxal, glycolic acid, and glyoxylic acid. acs.orgcaltech.edu

Oxidation Pathway of Glycolaldehyde

| Reactant | Primary Products | Further Oxidation Products | Reference |

|---|---|---|---|

| Glycolaldehyde | Glyoxal, Glycolic Acid | Formic Acid, Glyoxylic Acid | caltech.edu |

| Glycolic Acid | Glyoxylic Acid | Formic Acid | caltech.edu |

Interestingly, under the high flux of oxidants produced by this system, the formation of high-molecular-weight oligomers, which are often observed in other atmospheric oxidation models, was not significant. caltech.eduresearchgate.net This suggests that the photodissociation of iron(III) oxalate complexes in atmospheric aerosols may favor sequential oxidation pathways that lead to the formation of smaller, more volatile oxidation products, a process that can inhibit the growth of aerosol particles. nih.govresearchgate.net

Degradation of Organic Dyes (e.g., Rhodamine B, Methylene Blue)

The strong oxidizing power of the photo-activated iron(III) oxalate system has been successfully applied to the decolorization and degradation of industrial dyes in wastewater.

Rhodamine B (RhB): The degradation of RhB in the presence of iron oxides and oxalic acid under UV or sunlight proceeds via a photo-Fenton-like mechanism. rsc.orgresearchgate.net The formation of Fe(III)-oxalate complexes is essential for the reaction. nih.gov Studies have shown that the process is most effective in acidic conditions (pH 2-4) and that hydroxyl radicals are the primary species responsible for the dye's destruction. researchgate.net Using iron oxalate synthesized from iron ore, over 85% of RhB was degraded within 90 minutes of irradiation. mdpi.com

Methylene Blue (MB): Similar to RhB, the photodegradation of Methylene Blue is greatly enhanced by the iron-oxalate system. The process is highly dependent on the presence of both an iron source (like Fe₂O₃) and oxalic acid, with no significant degradation occurring in the absence of oxalate. scispace.comresearchgate.net The system is effective under both UV and visible light. nih.govnih.gov Optimal degradation occurs at acidic pH (2-5), which aligns with the conditions favoring the formation of photoactive iron-oxalate complexes. nih.gov Under ideal conditions, up to 90% degradation of MB can be achieved. scispace.com

Summary of Organic Dye Degradation

| Dye | Key Findings | Optimal pH | Primary Oxidant | References |

|---|---|---|---|---|

| Rhodamine B | Degradation proceeds via photo-Fenton-like mechanism. >85% removal in 90 min. | 2 - 4 | •OH | researchgate.netnih.govmdpi.com |

| Methylene Blue | Oxalic acid is essential for degradation. Up to 90% removal. Effective under UV and visible light. | 2 - 5 | •OH | nih.govscispace.comnih.gov |

Thermal Decomposition and Kinetic Studies of Iron Iii Oxalate Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for studying the thermal behavior of iron(III) oxalate (B1200264) hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

Studies on related compounds such as potassium ferrioxalate (B100866) trihydrate show multiple distinct stages of mass loss in TGA curves. The DTA curve for this compound displays corresponding endothermic peaks for dehydration and a combination of endothermic and exothermic peaks for the subsequent decomposition steps researchgate.net. For iron(III) oxalate tetrahydrate, the decomposition in an oxidative atmosphere proceeds in three overlapped stages: dehydration, reductive formation of an intermediate, and final decarboxylation researchgate.net.

The initial stage in the thermal decomposition of iron(III) oxalate hydrates is the removal of water of crystallization. This dehydration process often occurs in distinct or overlapping steps, corresponding to the loss of specific numbers of water molecules.

For potassium ferrioxalate trihydrate, K₃Fe(C₂O₄)₃·3H₂O, the dehydration process takes place in two overlapping steps, identified by two endothermic peaks in the DTA curve at approximately 68°C and 94°C researchgate.net. The total mass loss associated with the removal of all three water molecules is around 11% of the initial mass of the salt researchgate.net. In the case of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, the dehydration is the first part of a complex, multi-stage decomposition process researchgate.net.

| Decomposition Stage | Temperature Range (°C) | Process | Associated Mass Loss (%) | DTA Peak Type |

|---|---|---|---|---|

| Step 1 & 2 (overlapping) | ~60 - 120 | Loss of 3 H₂O molecules | ~11.0 | Endothermic |

Following dehydration, the anhydrous iron(III) oxalate decomposes into iron oxides. The composition of the final product is strongly influenced by the atmosphere. A notable feature of the decomposition of iron(III) oxalate is the formation of ferrous oxalate (FeC₂O₄) as an intermediate researchgate.net.

In an Oxidative Atmosphere (Air): The decomposition of iron(III) oxalate tetrahydrate involves the intermediate formation of ferrous oxalate, followed by a final decarboxylation step to yield hematite (B75146) (α-Fe₂O₃) researchgate.net. The decomposition of related trisoxalato-complexes of iron(III) in air also leads directly to the formation of α-Fe₂O₃ researchgate.net.

In an Inert Atmosphere (Nitrogen, Argon): In a dynamic inert atmosphere, the decomposition of the ferrous oxalate intermediate formed from iron(III) oxalate results in a mixture of wüstite (FexO), α-iron (α-Fe), and magnetite (Fe₃O₄) researchgate.net. The relative proportions of these products depend on temperature and reflect complex disproportionation processes researchgate.net. When iron(II) oxalate is heated in an atmosphere of its own gaseous products, magnetite (Fe₃O₄) and wüstite (FeO) are observed desy.de. The decomposition of iron(II) oxalate in air can also produce maghemite (γ-Fe₂O₃) mdpi.com.

The general decomposition can be summarized by the following steps, starting from the ferric salt:

Dehydration: Fe₂(C₂O₄)₃·6H₂O → Fe₂(C₂O₄)₃ + 6H₂O

Reduction to Intermediate: Fe₂(C₂O₄)₃ → 2FeC₂O₄ + 2CO₂ researchgate.net

Decomposition of Intermediate (Inert Atmosphere): 3FeC₂O₄ → Fe₃O₄ + 4CO + 2CO₂

Decomposition of Intermediate (Oxidative Atmosphere): 4FeC₂O₄ + 3O₂ → 2Fe₂O₃ + 8CO

Kinetic Modeling of Thermal Processes

The kinetics of the thermal decomposition of iron oxalates are studied to understand the reaction mechanisms and determine key parameters like activation energy. This is often achieved by applying various solid-state reaction models to non-isothermal TGA data.

The activation energy (Ea) and pre-exponential factor (A) are crucial kinetic parameters that describe the temperature dependency of the reaction rate. These values can be calculated from thermogravimetric data using model-fitting methods. While specific kinetic data for iron(III) oxalate hexahydrate is limited, studies on analogous compounds provide insight. For the non-isothermal decomposition of potassium ferrioxalate trihydrate in different atmospheres, the activation energies and pre-exponential factors have been calculated for various decomposition steps following dehydration researchgate.net.

| Decomposition Stage | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A) (s⁻¹) |

|---|---|---|---|

| Decomposition Step 1 | 240 - 300 | 144 | 27.8 |

| Decomposition Step 2 | 300 - 345 | 207 | 36.5 |

| Decomposition Step 3 | 345 - 407 | 224 | 36.6 |

| Decomposition Step 4 | 407 - 550 | 152 | 22.1 |

Ginling-Braunshtein Equation: This model typically describes a three-dimensional diffusion-controlled reaction. It has been applied to the isothermal decomposition of binary mixtures containing ferrous oxalate ijert.org.

Mampel Unimolecular Law: This model assumes that the reaction rate is proportional to the amount of unreacted substance and is often used to describe the initial stages of decomposition. It has been found applicable to the decomposition kinetics of ferrous oxalate mixtures ijert.org.

Avrami Equation: This model describes processes driven by nucleation and growth. The dehydration of ferrous oxalate dihydrate has been shown to conform to a nuclei production and growth model pku.edu.cn.

The application of these models helps to elucidate the rate-controlling steps of the decomposition process.

Solid-state thermal decompositions can exhibit complex kinetic behaviors, including induction periods and control by phase boundary reactions.

Induction Periods: An induction period is an initial stage of a reaction where the rate is very slow before accelerating. The thermal dehydration of ferrous oxalate dihydrate polymorphs shows a significant induction period, particularly under isothermal conditions acs.org. This period is associated with the formation of initial reaction nuclei on the surface of the crystals acs.org.

Impact of Atmosphere on Decomposition Products

The atmospheric conditions under which the thermal decomposition of this compound occurs play a critical role in determining the final solid-state products. The composition of the gaseous environment—whether it is oxidative, inert, or composed of the decomposition gases themselves—directly influences the reaction pathways and the resulting iron oxide phases.

In an oxidative atmosphere , such as flowing air, the decomposition of iron(III) oxalate proceeds through a multi-stage process. This process includes dehydration, followed by a reductive step to form an iron(II) oxalate (FeC₂O₄) intermediate, and finally, decarboxylation which results in the formation of hematite (α-Fe₂O₃) researchgate.net. Similarly, the thermal treatment of the related precursor, iron(II) oxalate dihydrate, in air at temperatures of 250°C or higher also yields hematite, and in some cases, maghemite (γ-Fe₂O₃) researchgate.netfao.orgresearchgate.net. Studies have shown that during oxidative decomposition in air, no traces of magnetite (Fe₃O₄) were identified, with the simultaneous formation of both γ-Fe₂O₃ and α-Fe₂O₃ polymorphs at low temperatures, followed by the conversion of maghemite to hematite aip.org.

Conversely, decomposition in a dynamic inert atmosphere (like nitrogen or helium) leads to a different set of products. The initial decomposition of iron(III) oxalate under these conditions still involves the formation of ferrous oxalate, but is accompanied by a small amount of magnetite researchgate.net. As the temperature increases, this ferrous oxalate intermediate decomposes further. The final products in an inert atmosphere are typically a mixture of wüstite (FexO), metallic alpha-iron (α-Fe), and magnetite (Fe₃O₄) researchgate.net. The proportions of these products are dependent on the temperature and reflect complex disproportionation and synproportionation processes researchgate.net.

When the decomposition is carried out in an atmosphere of its own conversion gases (primarily CO, CO₂, and H₂O), a unique reaction pathway is observed. For iron(II) oxalate dihydrate, the primary product formed is superparamagnetic nanoparticles of magnetite (Fe₃O₄) rsc.orgresearchgate.net. At temperatures above 380°C, the carbon monoxide produced can reduce the remaining ferrous oxalate to iron carbide (Fe₃C) rsc.orgresearchgate.net. With further heating, between 400°C and 535°C, the iron carbide can convert into α-Fe and carbon. Ultimately, at temperatures above 535°C, the magnetite formed earlier can be reduced to wüstite (FeO) by the carbon monoxide present in the atmosphere rsc.orgresearchgate.net.

Table 1: Influence of Atmosphere on the Thermal Decomposition Products of Iron Oxalates

| Atmosphere Type | Precursor | Intermediate Products | Final Products | Temperature Range (°C) | Citations |

|---|---|---|---|---|---|

| Oxidative (Air) | Iron(III) Oxalate | Iron(II) Oxalate | Hematite (α-Fe₂O₃) | >200 | researchgate.net |

| Oxidative (Air) | Iron(II) Oxalate | - | Hematite (α-Fe₂O₃), Maghemite (γ-Fe₂O₃) | ≥250 | researchgate.netfao.orgresearchgate.netdesy.de |

| Inert (N₂, He) | Iron(III) Oxalate | Iron(II) Oxalate, Magnetite (Fe₃O₄) | Wüstite (FexO), α-Iron (α-Fe), Magnetite (Fe₃O₄) | >210 | researchgate.net |

| Conversion Gases (CO, CO₂, H₂O) | Iron(II) Oxalate | Magnetite (Fe₃O₄), Iron Carbide (Fe₃C) | Wüstite (FeO), α-Iron (α-Fe), Carbon | Up to 640 | rsc.orgresearchgate.netdesy.de |

Controlled Thermal Conversion for Specific Iron Oxide Materials

The thermal decomposition of this compound is a versatile method for synthesizing specific iron oxide materials by carefully controlling the reaction parameters, primarily the temperature and the surrounding atmosphere. This control allows for the targeted production of different iron oxide phases such as hematite, magnetite, and wüstite, each with distinct properties and applications.

The synthesis of hematite (α-Fe₂O₃) is reliably achieved by conducting the thermal decomposition in an oxidizing atmosphere like air fao.orgresearchgate.net. The process involves the dehydration of the precursor followed by the decomposition of the oxalate, leading directly to the formation of hematite at temperatures of 250°C and above fao.orgresearchgate.net.

To produce magnetite (Fe₃O₄) , the decomposition must be carried out under conditions of low oxygen partial pressure fao.orgresearchgate.net. This can be achieved in an inert atmosphere or, more effectively, in an atmosphere composed of the gaseous products of the decomposition itself rsc.orgresearchgate.net. For instance, heating iron(II) oxalate dihydrate at 500°C under a very low oxygen partial pressure (pO₂ = 10⁻²⁵ atm) yields stoichiometric magnetite fao.orgresearchgate.net. Isothermal treatment at higher temperatures, such as 773 K (500°C) and 873 K (600°C), promotes the formation of magnetite with higher crystallinity mdpi.com. The crystallite size of the resulting magnetite particles is also temperature-dependent, increasing as the synthesis temperature is raised fao.orgresearchgate.net.

The formation of wüstite (FeO) from iron oxalate precursors is more complex as it is an intermediate phase that can be unstable. It has been observed as a product in the decomposition of iron(II) oxalate in an inert atmosphere, where it forms from the decomposition of the ferrous oxalate intermediate and subsequently disproportionates into α-Fe and Fe₃O₄ researchgate.net. It can also be formed as the final product at higher temperatures (above 535°C) when the decomposition is performed in an atmosphere of its own conversion gases, resulting from the reduction of magnetite by carbon monoxide rsc.orgresearchgate.net.

A significant advantage of this synthesis method is that the morphology of the initial iron oxalate crystals is often preserved during the thermal conversion, allowing the production of iron oxide particle aggregates with a controlled size and shape fao.orgresearchgate.net.

Table 2: Conditions for Controlled Synthesis of Specific Iron Oxides

| Target Iron Oxide | Chemical Formula | Required Atmosphere | Typical Temperature Range (°C) | Key Findings | Citations |

|---|---|---|---|---|---|

| Hematite | α-Fe₂O₃ | Oxidative (Air) | ≥250 | Direct formation from precursor. | fao.orgresearchgate.net |

| Magnetite | Fe₃O₄ | Low oxygen partial pressure / Inert / Conversion Gases | 500 - 600 | Crystallinity and particle size increase with temperature. | fao.orgresearchgate.netmdpi.com |

| Wüstite | FeO | Inert / Conversion Gases | >390 (Inert), >535 (Conversion) | Can be an intermediate or a final product at high temperatures. | researchgate.netrsc.orgresearchgate.net |

Theoretical and Computational Investigations of Iron Iii Oxalate Hexahydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of transition metal complexes like iron(III) oxalate (B1200264). DFT calculations balance computational cost and accuracy, making it feasible to study the electronic structure, vibrational modes, and reaction pathways of this relatively complex system.

DFT calculations are used to model the electronic properties of iron complexes. For instance, calculations on anhydrous iron(II) oxalate (AFO), a related compound, have been used to determine its electronic structure and density of states (DOS). The calculated band structure for pristine AFO revealed an energy gap of 1.06 eV. mdpi.com Such calculations show how the insertion of other ions, like lithium or sodium, can alter the electronic properties, often reducing the band gap and increasing the metallic character of the material. mdpi.com While specific DFT studies on the band gap of solid-state iron(III) oxalate hexahydrate are less common, the principles are directly applicable. Theoretical studies on various Fe(III) complexes benchmark different density functionals to accurately predict electronic properties and redox potentials, which are crucial for understanding the electron transfer processes in iron oxalate. frontiersin.org

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By modeling the vibrational modes of the iron(III) oxalate complex and its associated water molecules, researchers can assign specific absorption bands to corresponding molecular motions, such as C=O stretches, Fe-O stretches, and O-C-O bends.

In a study of iron(III) oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O, vibrational spectra were analyzed and bands assigned to different modes. scielo.brresearchgate.net DFT calculations can predict these frequencies, helping to confirm assignments and understand the influence of the crystal structure and hydration on the vibrational properties. For example, the strong IR doublet observed around 1612-1655 cm⁻¹ is assigned to C-O stretching vibrations, which are coupled with the bending mode of the water molecules. scielo.br DFT helps to deconvolute these complex spectral regions. Such analyses have been performed on similar systems, like the (μ-edt)[Fe(CO)₃]₂ model complex, where Quantum Chemistry Centered Normal Coordinate Analysis (QCC-NCA) based on DFT results was used to assign ν(Fe-CO) and δ(Fe-C=O) modes and determine force constants for the Fe-CO bonds. nih.gov

Table 1: Assignment of Key Vibrational Bands for Iron(III) Oxalate Tetrahydrate researchgate.net

| Infrared (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|

| 3350 m, 3501 w | ν(O-H) (H₂O) | |

| 1736 s | νₐₛ(C-O)ₜₑᵣₘ | |

| 1655 vs, 1612 vs | 1623 m | ν(C-O) + δ(H₂O) |

| 1349 m, 1265 s | 1254 w | ν(C-O) + ν(C-C) |

| 816 m, 759 m | ν(C-C) + δ(O-C-O) | |

| 640 m | ρ(H₂O) | |

| 557 m, 528 m | 556 s | ρ(H₂O) + ν(Fe-O) |

Band intensities: vs = very strong, s = strong, m = medium, w = weak.

The photochemistry of the ferrioxalate (B100866) anion, [Fe(C₂O₄)₃]³⁻, is a classic example of a light-induced reaction studied extensively by both experimental and computational methods. DFT is employed to model the underlying mechanism, which involves an intramolecular ligand-to-metal charge transfer (LMCT).

Photoexcitation and Electron Transfer: [Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻ ccspublishing.org.cn

Dissociation of the Oxidized Ligand: [Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻ → [Fe²⁺(C₂O₄)₂]²⁻ + C₂O₄•⁻

Decomposition of Oxalate Radical: The oxalate radical anion (C₂O₄•⁻) can decompose into a carbon dioxide molecule and a carbon dioxide radical anion (CO₂•⁻). acs.orgccspublishing.org.cn C₂O₄•⁻ → CO₂ + CO₂•⁻

DFT calculations can model the potential energy surfaces for these reactions, identifying transition states and activation barriers, thereby providing a detailed molecular-level picture of the photolysis process.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and materials over time. For this compound, MD simulations can provide insights into the structural stability, the role of water molecules, and the interactions between the complex and its environment.

Force fields like ReaxFF, a reactive force field, allow for the modeling of chemical reactions within the MD framework. nih.gov While specific ReaxFF studies on iron oxalate are not prominent, the methodology has been applied to study complex reactive systems like the interaction between dislocations and iron-vanadium precipitates in alpha iron mdpi.com and the hydrogenation of CO₂ on iron catalysts. nih.gov For iron(III) oxalate, MD simulations using appropriate force-field parameters could model the dissociation of water ligands, the diffusion of species in solution, and the initial steps of thermal decomposition. acs.org Furthermore, MD simulations are crucial for understanding the behavior of iron(III) ions in aqueous solutions, modeling the structure of hydration shells and hydrolysis products, which is fundamental to the chemistry of hydrated iron oxalate. researchgate.net

Ab Initio Calculations for Intermediate Species

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and other wave-function-based methods, provide high-accuracy data for smaller molecular systems. They are particularly valuable for characterizing the structure and properties of transient or intermediate species that are difficult to isolate experimentally.

In the context of iron oxalate chemistry, ab initio methods have been combined with experimental techniques like infrared photodissociation (IRPD) spectroscopy to identify and structurally characterize gas-phase anionic iron oxalate complexes. nih.gov These studies have successfully identified intermediate species involved in the reduction of iron(III) by oxalate, including [Fe³⁺(C₂O₄)₂]⁻, [Fe²⁺(C₂O₄)CO₂]⁻, and even the unusual two-coordinate iron(I) complex, [Fe¹⁺(C₂O₄)]⁻. nih.gov The vibrational spectra of these species are calculated ab initio and compared with experimental IRPD spectra to confirm their structures unequivocally. nih.gov Such calculations were critical in confirming the formation of the CO₂•⁻ radical anion during the photolysis of ferric oxalate by predicting its vibrational frequencies. acs.orgresearchgate.netosti.gov

Table 2: Computationally Characterized Iron-Oxalate Intermediate Species nih.gov

| Species | Formal Iron Oxidation State | Experimental Method | Computational Method |

|---|---|---|---|

| [Fe(C₂O₄)₂]⁻ | +III | IRPD Spectroscopy | Ab Initio Calculations |

| [Fe(C₂O₄)CO₂]⁻ | +II | IRPD Spectroscopy | Ab Initio Calculations |

Modeling of Iron-Ligand Interactions and Coordination

Understanding the nature of the bond between the iron(III) center and the oxalate ligands is fundamental to describing the chemistry of this compound. Computational models can quantify the strength of these interactions and describe the coordination geometry.

DFT calculations are used to optimize the geometry of the [Fe(C₂O₄)₃]³⁻ anion and related hydrated species, providing precise bond lengths and angles that can be compared with X-ray crystallography data. nih.govwikipedia.org The oxalate anion can act as a versatile ligand, adopting various coordination modes. nih.gov Computational modeling helps to determine the most stable coordination arrangements. For instance, studies on the interaction of oxalate with iron-hydroxide surfaces like goethite use periodic and cluster DFT calculations to determine the structure and energies of different adsorbed configurations, distinguishing between inner-sphere and outer-sphere complexes. researchgate.net

The bonding itself is described in terms of both electrostatic attraction and covalent interactions, including the donation of electron density from the oxalate oxygen atoms to the iron center and π-backdonation from the metal d-orbitals to the ligand orbitals. Natural Bond Orbital (NBO) analysis, often performed as part of a DFT calculation, can be used to quantify these interactions and determine the charge distribution within the complex, as demonstrated in studies of other Fe(III) chelates. nih.gov

Computational Studies of Electrochemical Properties

Theoretical and computational investigations into the electrochemical properties of this compound are not extensively documented in dedicated studies. However, the broader field of computational chemistry provides a robust framework for predicting and understanding the electrochemical behavior of iron complexes. These studies, primarily leveraging Density Functional Theory (DFT), offer valuable insights into the methodologies that would be applied to elucidate the redox characteristics of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, the core component of this compound.

General Theoretical Framework

The computational prediction of electrochemical properties, such as redox potentials, for transition metal complexes in solution is a multifaceted challenge that requires accurate quantum mechanical calculations. The standard approach involves calculating the Gibbs free energy change (ΔG) for the reduction of the Fe(III) complex to its Fe(II) counterpart.

The redox potential (E°) is then determined relative to a reference electrode, using the following relationship:

ΔG = -nFE°

where:

n is the number of electrons transferred (in this case, n=1).

F is the Faraday constant.

A key aspect of these calculations is the accurate modeling of the solvent environment, as solvation energies significantly influence the redox potential.

Methodologies and Key Parameters

DFT has become the primary tool for these investigations due to its balance of computational cost and accuracy. The choice of the density functional and basis set is crucial for obtaining reliable results. For iron complexes, hybrid functionals such as B3LYP and meta-hybrid GGA functionals like the M06 family have been shown to provide good correlations with experimental data.

The following table summarizes the key computational parameters and approaches that are essential for a thorough theoretical investigation of the electrochemical properties of the [Fe(C₂O₄)₃]³⁻ complex.

| Parameter/Method | Description | Significance for Iron(III) Oxalate |

| Density Functional | Approximations to the exchange-correlation energy within DFT. Examples include B3LYP, ωB97X-D, and M06-2X. | The choice of functional significantly impacts the calculated electronic structure and, consequently, the redox potential. Functionals with a portion of exact Hartree-Fock exchange are generally preferred for transition metal complexes. |

| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions. Examples include Pople-style (e.g., 6-311+G(d)) and correlation-consistent (e.g., cc-pVTZ) basis sets. | A sufficiently large and flexible basis set is required to accurately describe the electron distribution around the iron center and the oxalate ligands, including polarization and diffuse functions. |

| Solvation Model | Method to account for the effect of the solvent (water) on the complex. This can be an implicit continuum model (e.g., PCM, SMD) or an explicit model involving individual solvent molecules. | The significant charge difference between [Fe(C₂O₄)₃]³⁻ and [Fe(C₂O₄)₃]⁴⁻ means that solvation effects are paramount. Accurate prediction of the redox potential is highly dependent on the solvation model. |

| Redox Potential Calculation | Typically involves a thermodynamic cycle (Born-Haber cycle) to calculate the free energy of the redox reaction in solution. This requires calculating the energies of the oxidized and reduced species in both the gas phase and solution. | This provides the fundamental thermodynamic measure of the electrochemical reactivity of the iron(III) oxalate complex. |

| Reorganization Energy (λ) | The energy required to change the geometry of the complex and its surrounding solvent shell from the equilibrium geometry of the initial state to that of the final state, without electron transfer. It has two components: inner-sphere (λᵢ) and outer-sphere (λₒ). | This parameter is crucial for understanding the kinetics of the electron transfer process according to Marcus theory. A lower reorganization energy implies a faster electron transfer rate. |

| Electronic Structure Analysis | Examination of molecular orbitals (e.g., HOMO, LUMO), spin states, and charge distribution (e.g., Bader charge analysis). | This provides insights into the nature of the Fe-O bonds, the location of the redox-active orbital, and how the electronic structure changes upon reduction. For instance, calculations can confirm the high-spin state of the Fe(III) center. nih.gov |

Detailed Research Findings from Analogous Systems

While specific data for iron(III) oxalate is scarce, research on other Fe(III) complexes provides a benchmark for the expected accuracy and findings of such computational studies. For a series of Fe(III)/Fe(II) complexes with different ligands, DFT calculations using the ωB97X-D functional have shown a good correlation between calculated and experimental redox potentials. researchgate.net These studies highlight the importance of accurately describing the geometry of both the low-spin and high-spin states of the iron center.

Furthermore, computational studies on the photolysis of the ferrioxalate ion have provided insights into the intramolecular electron transfer process. frontiersin.org These studies use ab initio simulations to show that upon photoexcitation, an electron is transferred from an oxalate ligand to the iron(III) center on a sub-picosecond timescale, leading to the reduction of iron to iron(II) and the subsequent decomposition of the oxidized oxalate. This demonstrates the inherent redox activity of the iron-oxalate system, which is a key aspect of its electrochemical behavior.

Advanced Applications and Research Directions

Photocatalysis and Environmental Remediation

Iron(III) oxalate (B1200264) hexahydrate plays a significant role in photocatalysis, a process that utilizes light to drive chemical reactions. This property is particularly valuable for environmental remediation, where it is used to break down harmful organic pollutants in water and the atmosphere.

The photo-Fenton process, assisted by iron(III)-oxalate complexes, is a powerful advanced oxidation process for degrading persistent organic pollutants. ccspublishing.org.cn This method has shown strong potential for using solar energy to treat wastewater containing refractory organic compounds. ccspublishing.org.cn Research has demonstrated the effective degradation of various pollutants, including dyes like Rhodamine B and other complex organic molecules such as iopamidol. mdpi.comnih.gov

In one study, iron oxalate synthesized from iron ore demonstrated the ability to degrade over 85% of Rhodamine B within 90 minutes under simulated solar light. mdpi.com Another study showed that the Fe(III)-oxalate photochemical system effectively degrades iopamidol, an iodinated X-ray contrast medium, under both UV and visible light. nih.gov The degradation process involves both reduction and oxidation pathways, making it a versatile method for breaking down halogenated organic compounds. nih.gov This dual-action can reduce the formation of problematic disinfection by-products often associated with purely oxidative treatments. nih.gov

| Pollutant | Degradation Efficiency | Reaction Time (minutes) | Light Source | Reference |

| Rhodamine B | >85% | 90 | Simulated Solar Light | mdpi.com |

| Iopamidol | Significant | Not specified | UV (350 nm) & Visible (450 nm) | nih.gov |

| Phenol | >92% | 360 | Visible Light | researchgate.net |

The photocatalytic activity of iron(III) oxalate is primarily due to its efficient generation of highly reactive hydroxyl radicals (•OH) upon exposure to light. ccspublishing.org.cnnih.gov The photolysis of Fe(III)-oxalate complexes initiates a series of reactions that produce these powerful oxidizing species. ccspublishing.org.cn The process, known as the photo-Fenton reaction, is enhanced by the presence of ferrioxalate (B100866), which allows the reaction to proceed at a near-neutral pH, avoiding the need for acidification required in traditional Fenton reactions. ccspublishing.org.cnnih.gov

The generation of hydroxyl radicals is a key step in the degradation of organic pollutants. ccspublishing.org.cnresearchgate.net Studies have shown that the production of •OH in the photo/ferrioxalate system is pH-dependent. nih.gov In the absence of externally added hydrogen peroxide, the degradation of pollutants can be enhanced with increasing pH due to the in situ formation of hydrogen peroxide. nih.gov Research has also found that the production of hydroxyl radicals by Fe(III)-oxalate in aerosol microdroplets can be approximately 10-fold greater than in bulk solutions, highlighting the importance of the environmental medium on the reaction efficiency. nih.govacs.org

Iron(III)-oxalate complexes are significant chromophores in the atmosphere, where they absorb near-UV radiation and undergo efficient photodissociation. nih.govacs.org This process is a potentially powerful source of oxidants in aqueous tropospheric chemistry and plays a crucial role in the aging of atmospheric aerosols. nih.govacs.orgresearchgate.net The photolysis of these complexes in atmospheric water can lead to the formation of volatile oxidation products, influencing the growth and chemical evolution of aerosols. nih.govacs.orgresearchgate.net

The complexation of iron(III) with oxalic acid is common in atmospheric aerosols, and the subsequent photochemical reactions are a major source of atmospheric reactive oxygen species such as H₂O₂, O₂•⁻, HO₂•, and •OH. nih.govresearchgate.net These reactions can influence the redox cycling of other environmental elements and the transformation of natural organic matter. ccspublishing.org.cn The presence of iron oxalate in seed aerosols has been found to inhibit aerosol growth by promoting the formation of volatile oxidation products from the photooxidation of organic species like glycolaldehyde (B1209225). nih.govacs.orgresearchgate.net Furthermore, the dissolution of iron from mineral dust in the atmosphere, a key process for supplying bioavailable iron to the oceans, is significantly enhanced by the presence of oxalate. u-pec.frcopernicus.orgcopernicus.org

Precursor for Advanced Materials Synthesis

Beyond its photocatalytic applications, iron(III) oxalate hexahydrate serves as a valuable precursor for the synthesis of a range of advanced materials, particularly iron-based nanomaterials and components for energy storage devices.

This compound is utilized as a precursor to prepare various iron oxide nanoparticles, including amorphous Fe₂O₃ and α-Fe₂O₃. sigmaaldrich.comscientificlabs.com The thermal decomposition of iron oxalate is a common method to synthesize these nanomaterials. nih.gov For instance, uniform nanorods of iron oxalate dihydrate can be synthesized and subsequently decomposed under different atmospheric conditions to yield spherical α-Fe₂O₃ nanoparticles or cuboidal Fe₃O₄ nanoparticles. nih.gov

The properties of the resulting iron oxide nanoparticles, such as size, shape, and crystallinity, can be controlled by the synthesis conditions. nih.gov These materials possess unique properties like superparamagnetism and a high surface-to-volume ratio, making them suitable for a wide range of applications in biomedicine, agriculture, and environmental science. nih.gov

| Precursor | Synthesis Method | Resulting Nanomaterial | Reference |

| This compound | Not specified | Amorphous Fe₂O₃, α-Fe₂O₃ | sigmaaldrich.comscientificlabs.com |

| Iron oxalate dihydrate nanorods | Thermal decomposition in air | Spherical α-Fe₂O₃ nanoparticles (~50 nm) | nih.gov |

| Iron oxalate dihydrate nanorods | Thermal decomposition in vacuum | Cuboidal Fe₃O₄ nanoparticles (~60-70 nm) | nih.gov |

Iron-based oxalate compounds are being explored as precursor materials for the synthesis of cathodes for lithium-ion batteries (LIBs). iucr.org The interest in these materials stems from the abundance and low cost of iron, making it an attractive alternative to cobalt-containing cathodes. iucr.org Polyanion compounds, such as those derived from oxalates, are considered promising cathode materials due to their stability and safety advantages over conventional oxides. researchgate.netst-andrews.ac.uk

Researchers have synthesized various precursor materials containing lithium, iron, and oxalate. iucr.org These precursors can be calcined to form electrochemically active polymorphs of lithium iron oxide. iucr.org The structure of these oxalate-based materials can provide two-dimensional layers for lithium-ion diffusion, which is a desirable characteristic for battery performance. iucr.org For example, Li₂Fe(C₂O₄)₂ has been investigated as a polyanionic insertion material where both the iron and the oxalate group exhibit redox activity, enabling reversible charge and discharge. researchgate.netst-andrews.ac.uk

Catalysts (e.g., Iron Carbide)

Iron(III) oxalate is a valuable precursor for the synthesis of iron carbide catalysts, which are crucial in industrial processes such as the Fischer-Tropsch synthesis (FTS) for producing liquid hydrocarbons. The thermal decomposition of iron oxalate provides a pathway to various iron carbide phases.

Different iron carbides can be synthesized from an iron oxalate precursor by adjusting the temperature of CO carburization, a process that has been explored between 320 and 450 °C. researchgate.netmdpi.com These iron carbides can then be directly used in high-temperature Fischer-Tropsch synthesis without needing an in-situ activation treatment. researchgate.netmdpi.com Research has shown that pure Fe₅C₂ can be formed at a carburization temperature of 320 °C, while pure Fe₃C is formed at 450 °C. researchgate.netmdpi.com At intermediate temperatures, a mixture of these two phases can coexist. researchgate.netmdpi.com

The specific iron carbide phase has a significant impact on the catalytic activity and the selectivity of the products in the FTS reaction. mdpi.com For instance, higher CO conversion rates (75–96%) are observed when Fe₅C₂ is the predominant iron carbide. researchgate.netmdpi.com Conversely, the selectivity towards C5+ products is higher when Fe₃C is the sole iron carbide phase. researchgate.netmdpi.com The selectivity for light olefins is enhanced when both Fe₅C₂ and Fe₃C phases are present, with a smaller amount of Fe₃C. researchgate.netmdpi.com

Table 1: Influence of Carburization Temperature on Iron Carbide Phase and FTS Performance

| Carburization Temperature (°C) | Predominant Iron Carbide Phase | CO Conversion (%) | Primary Product Selectivity |

| 320 | Fe₅C₂ | 75-96 | - |

| 350-375 | Fe₅C₂ + Fe₃C | - | Light Olefins |

| 450 | Fe₃C | - | C5+ Products |

Data sourced from studies on the carburization of iron oxalate precursors. researchgate.netmdpi.com

Chemical Actinometry and Light Flux Quantification

Iron(III) oxalate, specifically in the form of potassium ferrioxalate, is the central component of the Hatchard-Parker actinometer, a widely used chemical actinometer for determining the intensity of light, or photon flux. hepatochem.comhepatochem.comslideshare.net This method is crucial for the reproducibility and scaling up of photochemical reactions. hepatochem.comacs.org The ferrioxalate actinometer is effective over a broad wavelength range, from 250 nm to 500 nm. hepatochem.comtechnoprocur.cz

The principle of ferrioxalate actinometry is based on the photoreduction of the iron(III) complex to iron(II) upon exposure to light. hepatochem.comslideshare.net The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a colored complex with a reagent like 1,10-phenanthroline. hepatochem.comhepatochem.com The concentration of this complex, which absorbs at 510 nm, is directly proportional to the number of photons absorbed by the actinometer solution. hepatochem.com

The photon flux is a critical parameter in photochemical experiments as it dictates the rate of reaction. hepatochem.com Several factors influence the effective photon flux received by a reaction, including the power and spectrum of the light source, the distance of the reaction vessel from the source, and the geometry of the reaction setup. hepatochem.com Actinometry experiments demonstrate that even small changes in the position of a reaction vial can alter the received power by a factor of 2 to 5. hepatochem.com

Table 2: Factors Affecting Photon Flux in Photochemical Setups

| Factor | Influence on Photon Flux | Example |

| Light Source | Power and beam angle determine the intensity. | A focused 18W light can be more efficient than a broader 34W light. hepatochem.com |

| Distance | Photon flux decreases significantly with increasing distance. | A few centimeters change in position can reduce power 2 to 5-fold. hepatochem.com |

| Reaction Vessel | Size and shape affect the irradiated volume and light path. | Different vial sizes will receive different effective power. hepatochem.com |

This table summarizes key variables in photochemical experiments that can be quantified using ferrioxalate actinometry.

Geochemical and Environmental Iron Cycling

Iron(III) oxalate plays a significant role in the biogeochemical cycling of iron, a process vital for numerous environmental functions, including ocean productivity and the fate of nutrients and contaminants. wikipedia.orgnih.gov Oxalate, as a natural organic ligand, is involved in the dissolution of iron oxides and the interaction of iron with natural organic matter. rsc.orgnih.gov

Dissolution Mechanisms of Iron Oxides

Oxalic acid is effective in dissolving iron oxides like hematite (B75146) and goethite, a key step in mobilizing iron in the environment. jst.go.jpunicamp.braip.org The dissolution process can occur through both non-reductive and reductive pathways. jst.go.jpaip.org

In the non-reductive pathway, the adsorption of oxalate anions onto the iron oxide surface weakens the Fe-O bonds, leading to the detachment of iron. jst.go.jpaip.org This process is more likely at low pH and higher temperatures. jst.go.jp The reductive pathway involves the transfer of an electron from the oxalate anion to a surface Fe(III) ion, reducing it to Fe(II), which is more soluble and readily released into the solution. jst.go.jpaip.org The presence of Fe²⁺ can also lead to an autocatalytic reaction, where Fe²⁺ oxalate complexes in solution facilitate the reduction of surface Fe³⁺. aip.org The optimal pH for the dissolution of iron oxides by oxalic acid is in the range of 2.5–3.0. jst.go.jp

Interaction with Natural Organic Matter

Oxalate is a component of natural organic matter (NOM) and its interactions with iron minerals are a crucial aspect of iron's environmental chemistry. rsc.orgresearchgate.net The adsorption of oxalate onto iron (oxyhydr)oxide surfaces can lead to the formation of different surface complexes, including binuclear bidentate and mononuclear bidentate complexes. nih.gov

The formation of these complexes can lead to the disaggregation of larger ferrihydrite particles into smaller, more mobile colloidal particles. nih.gov Furthermore, the formation of mononuclear bidentate oxalate complexes promotes the dissolution of these colloids into dissolved iron. nih.gov The photochemical reduction of Fe(III) complexed with organic ligands like oxalate can also contribute to the cycling of iron in surface waters, leading to the formation of more bioavailable Fe(II). stanford.eduresearchgate.net

Sustainable Iron-Making Processes

A novel and sustainable approach to iron-making has been proposed that utilizes oxalic acid to circumvent the high temperatures and fossil fuel dependence of traditional blast furnaces. acs.orgresearchgate.netelsevierpure.com This process involves a sequence of chemical reactions starting with the dissolution of iron from iron ore using oxalic acid to form an aqueous solution of Fe(III) oxalate. acs.orgresearchgate.netelsevierpure.com

The subsequent steps involve the photochemical reduction of the Fe(III) oxalate to a solid precipitate of Fe(II) oxalate, followed by the pyrolytic reduction of the Fe(II) oxalate to produce metallic iron at relatively low temperatures. acs.orgresearchgate.netelsevierpure.com A significant advantage of this proposed method is the potential to recover the carbon oxides generated during the pyrolysis step and use them to synthesize more oxalic acid, creating a closed-loop process. acs.orgresearchgate.netelsevierpure.com

Experimental demonstrations have successfully converted different iron sources into metallic iron using this scheme. acs.orgresearchgate.netelsevierpure.com The purity and yield of the resulting iron are dependent on the composition of the initial iron ore, with near-complete recovery of pure iron possible in the absence of impurity metals. acs.orgresearchgate.netelsevierpure.com The dissolution of iron from the ore is often the rate-determining step in this process. acs.orgresearchgate.netelsevierpure.com

Recovery and Valorization of Oxalic Acid

The recovery of oxalic acid from waste streams, particularly those containing high concentrations of iron oxalate, is an important aspect of creating more sustainable industrial processes. acs.orgacs.org One effective approach involves the reduction of Fe(III) to Fe(II) to precipitate ferrous oxalate (FeC₂O₄·2H₂O). acs.orgacs.org This can be achieved through methods such as ultrasound-assisted iron powder replacement, which has been shown to precipitate over 99% of oxalate ions. acs.orgacs.org

Another method for recovering oxalic acid from ferrous oxalate involves a reaction with sulfuric acid. This process yields oxalic acid dihydrate and ferrous sulfate (B86663) monohydrate as a solid byproduct. google.com The oxalic acid is then precipitated from the filtrate by cooling. google.com

Future Research Perspectives and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Control

While traditional methods for synthesizing iron oxalates are well-established, future research is increasingly focused on developing novel, sustainable, and highly controlled synthetic routes. The goal is to produce materials with tailored properties, such as specific particle sizes, morphologies, and crystalline phases, which are crucial for enhancing their performance in various applications.

Emerging areas of interest include:

Green Synthesis: Researchers are exploring environmentally benign methods, such as using iron-rich mineral sands as a starting material through green hydrothermal routes. acs.org Another approach involves the direct use of iron ore, which is dissolved in oxalic acid and subsequently photo-reduced to produce iron oxalate (B1200264) complexes for photocatalytic applications. mdpi.com

Scalable and Sustainable Methods: A significant challenge is the development of synthesis protocols that are not only environmentally friendly but also scalable and cost-effective. One reported method involves the sodium borohydride (B1222165) reduction of an iron(II) salt in the presence of oxalic acid at room temperature in water, avoiding the need for high-temperature calcination. acs.orgresearchgate.net